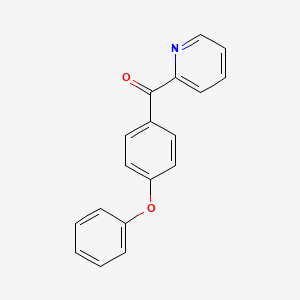

2-(4-Phenoxybenzoyl)pyridine

説明

BenchChem offers high-quality 2-(4-Phenoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4-phenoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPSBRFOPDMCRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605190 |

Source

|

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68549-67-7 |

Source

|

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Architecture and Synthetic Utility of 2-(4-Phenoxybenzoyl)pyridine

Executive Summary

2-(4-Phenoxybenzoyl)pyridine (CAS: 68549-67-7) is a highly specialized diaryl ketone intermediate utilized extensively in advanced organic synthesis, coordination chemistry, and pharmaceutical development[1]. Characterized by a pyridine ring linked via a carbonyl bridge to a phenoxy-substituted benzene ring, this molecule serves as a privileged scaffold. Its unique electronic properties make it an ideal precursor for synthesizing tridentate ligands—specifically thiosemicarbazones—which are actively investigated for their potent anti-proliferative and metal-chelating efficacies in oncology[2].

This technical guide provides a comprehensive breakdown of its structural profile, a self-validating synthetic methodology, and its downstream applications in drug discovery.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of 2-(4-Phenoxybenzoyl)pyridine dictates its chemical reactivity. The molecule consists of three distinct domains:

-

The Pyridine Ring: Acts as a strong hydrogen-bond acceptor and a potential nitrogen-donor for metal coordination. Its electron-withdrawing nature increases the electrophilicity of the adjacent carbonyl carbon.

-

The Carbonyl Bridge: The primary site for nucleophilic attack (e.g., condensation reactions to form Schiff bases).

-

The para-Phenoxy Group: An electron-donating ether linkage that provides significant lipophilicity, a critical parameter for cellular membrane permeability in drug design[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, which are essential for predicting its pharmacokinetic behavior and reactivity[3][4].

| Property | Value | Structural Implication |

| Chemical Name | 2-(4-Phenoxybenzoyl)pyridine | Standard IUPAC nomenclature. |

| CAS Registry Number | 68549-67-7 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₁₈H₁₃NO₂ | Confirms atomic composition. |

| Molecular Weight | 275.30 g/mol | Optimal for small-molecule API guidelines. |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and BBB penetration potential. |

| Hydrogen Bond Acceptors | 3 | Pyridine N, Carbonyl O, and Ether O facilitate target binding. |

| Rotatable Bonds | 4 | Provides conformational flexibility for induced-fit receptor binding. |

| Topological Polar Surface Area | ~39.2 Ų | < 90 Ų, indicating excellent theoretical membrane permeability. |

Mechanistic Synthesis: Regioselective Grignard Addition

While diaryl ketones can theoretically be synthesized via Friedel-Crafts acylation, applying this to pyridine derivatives is notoriously difficult. The basic pyridine nitrogen complexes with Lewis acid catalysts (e.g., AlCl₃), deactivating the catalyst and requiring harsh conditions that lead to poor regioselectivity.

To circumvent this, the optimal, self-validating synthetic route utilizes a nucleophilic Grignard addition to a nitrile precursor . This exploits the electrophilicity of 2-cyanopyridine while avoiding Lewis acid poisoning.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Grignard Reagent

-

Procedure: In a flame-dried, argon-purged flask, add magnesium turnings (1.1 eq) and a catalytic crystal of iodine. Slowly add a solution of 4-bromodiphenyl ether (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Causality: Iodine activates the magnesium by stripping the passivating oxide layer. THF stabilizes the resulting Grignard reagent via oxygen lone-pair coordination. Slow addition maintains a gentle reflux, suppressing Wurtz coupling side reactions.

Step 2: Nucleophilic Addition

-

Procedure: Cool the Grignard solution to 0°C. Dropwise, add a solution of 2-cyanopyridine (0.95 eq) in THF. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon. The low temperature prevents unwanted nucleophilic attack on the pyridine ring itself.

Step 3: Acidic Hydrolysis and Self-Validation

-

Procedure: Quench the reaction carefully with 2M aqueous HCl at 0°C. Stir vigorously for 1 hour at room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality: The initial addition forms a highly stable imine magnesium salt. The acidic quench is mandatory to hydrolyze this intermediate into the target ketone (2-(4-Phenoxybenzoyl)pyridine).

-

Validation System: The reaction is monitored via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The complete consumption of the UV-active 2-cyanopyridine spot and the appearance of a new, lower-Rf product spot validates the conversion.

Caption: Synthetic workflow for 2-(4-Phenoxybenzoyl)pyridine via Grignard addition.

Applications in Drug Development: The Thiosemicarbazone Pathway

The most prominent application of 2-aroylpyridines in modern medicinal chemistry is their conversion into thiosemicarbazone chelators . These compounds represent an exciting class of biologically active agents with profound anti-tumor properties[2].

Mechanism of Action

When 2-(4-Phenoxybenzoyl)pyridine is condensed with thiosemicarbazide under acid catalysis, it forms a Schiff base. This resulting ligand possesses a tridentate N,N,S-coordination sphere (utilizing the pyridine nitrogen, the imine nitrogen, and the sulfur atom).

-

Iron Chelation: Once inside the cell—facilitated by the high lipophilicity of the phenoxy group—the ligand tightly chelates intracellular iron (Fe²⁺/Fe³⁺)[2].

-

Enzyme Inhibition: Iron is a mandatory cofactor for ribonucleotide reductase (RR) , the enzyme responsible for converting ribonucleotides into deoxyribonucleotides. By sequestering iron, the thiosemicarbazone halts DNA synthesis.

-

Cytotoxicity: Furthermore, coordination with transition metals like Zinc(II) or Diorganotin(IV) has been shown to significantly enhance cytotoxicity against human leukemia cell lines (e.g., K562), dropping the IC₅₀ into the low micromolar range[5].

Caption: Pharmacological pathway of 2-aroylpyridine-derived thiosemicarbazones.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized 2-(4-Phenoxybenzoyl)pyridine, the following analytical suite must be utilized:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic downfield doublet of the pyridine α-proton (approx. 8.7 ppm). The phenoxy protons will appear as a complex multiplet in the 7.0–7.4 ppm range.

-

¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon must appear highly deshielded, typically around 193–195 ppm, confirming the presence of the ketone bridge.

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₈H₁₄NO₂⁺ [M+H]⁺: 276.1019; Found: 276.1022. This validates the exact molecular weight and isotopic distribution.

-

HPLC: Reverse-phase chromatography (C18 column, Acetonitrile/Water gradient) should yield a single sharp peak with >98% Area Under Curve (AUC) to confirm intermediate purity before proceeding to biological ligand synthesis.

References

-

NextSDS Chemical Database. 2-(4-PHENOXYBENZOYL)PYRIDINE — Chemical Substance Information. NextSDS.

-

GuideChem Chemical Dictionary. C18H13NO2 - Chemical Dictionary. GuideChem.

-

Synthesis and Biological Evaluation of 2-benzoylpyridine Thiosemicarbazones in a Dimeric System: Structure-Activity Relationship Studies on Their Anti-Proliferative and Iron Chelation Efficacy. Journal of Inorganic Biochemistry (PubMed).

-

Synthesis, crystal structures, and cytotoxicity of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone and its zinc(II) and diorganotin(IV) complexes. Taylor & Francis Online.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones in a dimeric system: structure-activity relationship studies on their anti-proliferative and iron chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-Phenoxybenzoyl)pyridine

Abstract

Introduction: The Imperative of Structural Verification

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity. 2-(4-Phenoxybenzoyl)pyridine is a multi-functional aromatic ketone incorporating three distinct spin systems: a pyridine ring, a central phenone core, and a terminal phenoxy group. This intricate electronic environment gives rise to a nuanced NMR spectrum that, once deciphered, provides a unique fingerprint of the molecule.

This guide moves beyond a simple listing of data points. It explains the causality behind the predicted spectral features, grounding each assignment in the fundamental principles of chemical shift theory, including inductive and resonance effects of the carbonyl, ether, and pyridinyl functionalities.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized numbering system is employed for all carbon and hydrogen atoms in 2-(4-Phenoxybenzoyl)pyridine.

Caption: IUPAC numbering of 2-(4-Phenoxybenzoyl)pyridine.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, with all signals appearing in the aromatic region (δ 7.0–8.8 ppm). The chemical shifts are governed by the interplay of the electron-withdrawing nature of the pyridinyl nitrogen and the carbonyl group, and the electron-donating resonance effect of the phenoxy ether linkage. Predictions are based on analysis of substituent chemical shifts (SCS) from analogous compounds.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Phenoxybenzoyl)pyridine in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-6' | 8.70 - 8.80 | ddd | J ≈ 4.8, 1.8, 0.9 | Most downfield proton due to proximity to electronegative N and anisotropic effect of the carbonyl group. |

| H-4' | 7.90 - 8.00 | td | J ≈ 7.7, 1.8 | Downfield shift due to position on the electron-deficient pyridine ring. |

| H-2, H-6 | 7.85 - 7.95 | d | J ≈ 8.8 | Ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding.[3] |

| H-5' | 7.50 - 7.60 | ddd | J ≈ 7.5, 4.8, 1.2 | Typical chemical shift for a pyridine proton meta to a substituent. |

| H-3' | 8.15 - 8.25 | dt | J ≈ 8.0, 1.0 | Ortho to the point of attachment, deshielded by the carbonyl group. |

| H-3'', H-5'' (meta) | 7.40 - 7.50 | t | J ≈ 7.9 | Protons on the terminal phenoxy ring, meta to the ether linkage. Similar to diphenyl ether.[4] |

| H-4'' (para) | 7.20 - 7.30 | tt | J ≈ 7.4, 1.2 | Para proton on the terminal phenoxy ring, slightly more shielded. |

| H-2'', H-6'' (ortho) | 7.10 - 7.20 | d | J ≈ 8.0 | Protons on the terminal phenoxy ring, ortho to the ether linkage. |

| H-3, H-5 | 7.05 - 7.15 | d | J ≈ 8.8 | Ortho to the electron-donating phenoxy group, resulting in upfield shielding relative to H-2/H-6.[5] |

Note: d=doublet, t=triplet, td=triplet of doublets, ddd=doublet of doublet of doublets, dt=doublet of triplets. Predictions are for a standard high-field instrument (e.g., 400-500 MHz).

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The carbonyl carbon is the most readily identified signal due to its significant downfield shift. The quaternary carbons and those attached to heteroatoms (N, O) are also distinctive. The remaining aromatic signals are assigned based on established substituent effects.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Phenoxybenzoyl)pyridine in CDCl₃

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-7 (C=O) | 194.0 - 196.0 | Ketone carbonyl carbon, characteristically downfield.[3] |

| C-4 | 162.5 - 164.0 | Aromatic carbon attached to the ether oxygen, strongly deshielded. Based on 4-phenoxybenzoic acid data.[8] |

| C-1'' | 156.0 - 157.5 | Ipso-carbon of the terminal phenoxy ring, deshielded by oxygen. Based on diphenyl ether data.[9] |

| C-2' | 154.0 - 155.5 | Pyridine carbon attached to the benzoyl group, deshielded by nitrogen and the substituent. |

| C-6' | 149.0 - 150.0 | Pyridine carbon ortho to nitrogen, characteristically downfield. |

| C-4' | 136.5 - 137.5 | Pyridine carbon para to the substituent. |

| C-2, C-6 | 132.0 - 133.0 | Ortho to the carbonyl group and meta to the ether oxygen. |

| C-1 | 131.0 - 132.0 | Ipso-carbon of the central ring, attached to the carbonyl. |

| C-3'', C-5'' | 129.8 - 130.5 | Meta carbons of the terminal phenoxy ring.[4] |

| C-4'' | 124.5 - 125.5 | Para carbon of the terminal phenoxy ring. |

| C-5' | 126.5 - 127.5 | Pyridine carbon meta to nitrogen. |

| C-3' | 121.5 - 122.5 | Pyridine carbon meta to the substituent. |

| C-2'', C-6'' | 120.0 - 121.0 | Ortho carbons of the terminal phenoxy ring. |

| C-3, C-5 | 117.5 - 118.5 | Ortho to the electron-donating phenoxy group, significantly shielded.[5] |

Self-Validating Experimental Protocol

To obtain high-fidelity NMR data for structural confirmation, a rigorous and standardized experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

5.1. Sample Preparation

-

Mass Determination: Accurately weigh 10-15 mg of 2-(4-Phenoxybenzoyl)pyridine using an analytical balance.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Homogenization: Vortex the mixture until the sample is fully dissolved.

-

Transfer: Transfer the solution to a 5 mm high-precision NMR tube.

5.2. ¹H NMR Acquisition Parameters (500 MHz Spectrometer)

-

Pulse Program: zg30 (standard 30-degree pulse)

-

Spectral Width: 16 ppm (~8000 Hz)

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay (d1): 2.0 seconds

-

Number of Scans (ns): 16

-

Receiver Gain: Optimized automatically

-

Temperature: 298 K

5.3. ¹³C{¹H} NMR Acquisition Parameters (125 MHz Spectrometer)

-

Pulse Program: zgpg30 (power-gated decoupling, 30-degree pulse)

-

Spectral Width: 240 ppm (~30,000 Hz)

-

Acquisition Time: 1.2 seconds

-

Relaxation Delay (d1): 2.0 seconds

-

Number of Scans (ns): 1024

-

Receiver Gain: Optimized automatically

-

Temperature: 298 K

5.4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to achieve a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).

Logical Workflow for Structural Elucidation

The process of confirming a molecular structure via NMR is a logical, multi-step workflow. It begins with simple 1D experiments and progresses to more complex 2D experiments if ambiguities arise.

Caption: Standard workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a detailed predictive framework for interpreting the ¹H and ¹³C NMR spectra of 2-(4-Phenoxybenzoyl)pyridine. By systematically analyzing the expected electronic effects of each functional moiety and drawing upon empirical data from related structures, we have established a reliable set of predicted chemical shifts and assignments. The outlined experimental protocol ensures that researchers can acquire high-quality, reproducible data to validate these predictions. Ultimately, this guide serves as a robust resource, demonstrating how foundational NMR principles can be expertly applied to elucidate the structure of complex organic molecules, a critical step in advancing scientific discovery.

References

-

Pews, R. G., Tsuno, Y., & Taft, R. W. (1967). A Fluorine Nuclear Magnetic Resonance Shielding Study of Substituent Effects on .rr-Charge Distributions in Benzophenone and Its Lewis Acid Adducts. Journal of the American Chemical Society. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Stenutz. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

-

Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Diphenyl ether (entries 1-3)". RSC.org. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "4-Phenoxybenzoic acid". RSC.org. [Link]

-

Kalaivani, P., & Mathubala, G. (n.d.). NMR spectral analysis of diphenyl ether: a) 1H NMR; b) 13C NMR. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Phenoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Kupka, T., Stachów, M., & Duda, M. (2021). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. MDPI. [Link]

-

Fang, Z., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. [Link]

-

Yesiltepe, Y., et al. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC.org. [Link]

-

CSIC. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Digital.CSIC. [Link]

-

Molbase. (n.d.). 2-Benzoylpyridine. Molbase. [Link]

-

Wang, X-F., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. JKPS. [Link]

-

CORE. (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone. CORE. [Link]

-

PubChem. (n.d.). Diphenyl Ether. National Center for Biotechnology Information. [Link]

-

Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chem. zvesti. [Link]

Sources

- 1. NMR chemical shift prediction of pyridines [stenutz.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 8. 4-PHENOXYBENZOIC ACID(2215-77-2) 13C NMR spectrum [chemicalbook.com]

- 9. Diphenyl ether(101-84-8) 13C NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of 2-(4-Phenoxybenzoyl)pyridine: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-(4-Phenoxybenzoyl)pyridine, a molecule incorporating a pyridine ring, a benzophenone core, and a phenoxy group, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials development. The nuanced interplay of these moieties governs the molecule's steric and electronic properties, which in turn dictate its biological activity and material characteristics.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Phenoxybenzoyl)pyridine using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. As a Senior Application Scientist, the emphasis of this document is not merely on the presentation of data, but on the rationale behind the experimental design and the in-depth interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply these fundamental spectroscopic techniques for the structural verification and characterization of complex organic molecules.

Molecular Structure and its Spectroscopic Implications

The structure of 2-(4-Phenoxybenzoyl)pyridine combines three key pharmacophores: the 2-substituted pyridine, the diaryl ketone (benzophenone), and the diaryl ether (phenoxy) functionalities. This unique arrangement suggests a non-planar conformation due to steric hindrance, which will influence its electronic conjugation and, consequently, its spectroscopic properties.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like 2-(4-Phenoxybenzoyl)pyridine, Attenuated Total Reflectance (ATR) is often the preferred sampling technique due to its minimal sample preparation and reproducibility.[1]

An alternative for solid samples is the KBr pellet method, where the sample is finely ground with potassium bromide and pressed into a thin, transparent pellet.[2] This technique can sometimes yield sharper peaks but requires more meticulous sample preparation to avoid moisture contamination.[3]

Interpretation of the IR Spectrum

The IR spectrum of 2-(4-Phenoxybenzoyl)pyridine is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The interpretation will be guided by established group frequencies and a comparative analysis with the spectra of its core components: benzophenone, diphenyl ether, and 2-benzoylpyridine.

Key Expected Vibrational Modes:

-

C=O (Ketone) Stretch: The diaryl ketone carbonyl group will produce a strong, sharp absorption band. In benzophenone, this peak is typically observed around 1652 cm⁻¹.[4] The electronic environment in 2-(4-Phenoxybenzoyl)pyridine is similar, so a strong band in the 1650-1670 cm⁻¹ region is anticipated. Conjugation with the aromatic rings slightly lowers this frequency compared to aliphatic ketones.[5]

-

C-O-C (Ether) Asymmetric Stretch: The diaryl ether linkage is characterized by a strong C-O-C asymmetric stretching vibration. For diphenyl ether, this band appears around 1238 cm⁻¹.[6] A prominent absorption in the 1230-1250 cm⁻¹ range is therefore expected for 2-(4-Phenoxybenzoyl)pyridine.

-

Aromatic C=C Stretches: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the three aromatic rings (the pyridine and the two phenyl rings).

-

Aromatic C-H Stretches: These will appear as a group of weak to medium bands above 3000 cm⁻¹ .

-

Pyridine Ring Vibrations: The pyridine ring will have characteristic ring stretching and bending vibrations. These often overlap with the phenyl ring vibrations but can sometimes be distinguished.

-

C-N Stretch: The C-N stretching vibration of the pyridine ring is typically found in the fingerprint region.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern of the aromatic rings will give rise to characteristic strong absorption bands in the 690-900 cm⁻¹ region. These bands can be diagnostic of the substitution pattern.

Table 1: Predicted Major IR Absorption Bands for 2-(4-Phenoxybenzoyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1650-1670 | Strong | C=O (Diaryl Ketone) Stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C Ring Stretches |

| 1230-1250 | Strong | Asymmetric C-O-C (Diaryl Ether) Stretch |

| 690-900 | Strong | Aromatic C-H Bending (Out-of-Plane) |

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

The UV-Vis spectrum of 2-(4-Phenoxybenzoyl)pyridine is typically recorded in a dilute solution using a suitable solvent. The choice of solvent is critical as it can influence the position and intensity of absorption bands.[7]

Solvent Considerations:

The solvent should be transparent in the region of interest and should not interact strongly with the solute in a way that obscures the spectral features.[8] For 2-(4-Phenoxybenzoyl)pyridine, solvents of varying polarity, such as hexane (non-polar) and ethanol (polar), can be used to investigate solvatochromic effects.[9][10] Polar solvents can interact with the lone pair of electrons on the carbonyl oxygen, potentially causing a blue shift (hypsochromic shift) of the n→π* transition.[11]

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of 2-(4-Phenoxybenzoyl)pyridine is expected to be dominated by electronic transitions within the extensive aromatic system. The key chromophores are the benzophenone and diphenyl ether moieties.

Key Expected Electronic Transitions:

-

π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in 2-(4-Phenoxybenzoyl)pyridine will result in strong π→π* transitions. Benzophenone itself shows a strong π→π* transition around 250 nm.[11] The diphenyl ether moiety also contributes to absorptions in this region.[12] Therefore, a strong absorption band is expected in the 250-280 nm range.

-

n→π Transition:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. For benzophenone, this transition is observed as a weaker band at a longer wavelength, typically around 330-350 nm in a non-polar solvent.[11] A similar weak absorption is anticipated for 2-(4-Phenoxybenzoyl)pyridine in the 330-360 nm region. This band is sensitive to solvent polarity and will likely undergo a hypsochromic shift in polar, protic solvents due to hydrogen bonding.[11]

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for 2-(4-Phenoxybenzoyl)pyridine in a Non-Polar Solvent

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~250-280 | High | π→π | Extended conjugated system (Benzophenone-like) |

| ~330-360 | Low | n→π | Carbonyl group (C=O) |

Conclusion

The spectroscopic characterization of 2-(4-Phenoxybenzoyl)pyridine by IR and UV-Vis spectroscopy provides a detailed fingerprint of its molecular structure. The IR spectrum is expected to be dominated by a strong carbonyl stretch around 1650-1670 cm⁻¹ and a strong ether C-O-C stretch around 1230-1250 cm⁻¹. The UV-Vis spectrum will likely show a strong π→π* transition around 250-280 nm and a weaker, solvent-sensitive n→π* transition at longer wavelengths (330-360 nm). By carefully acquiring and interpreting these spectra, researchers can confidently verify the identity and purity of this compound, which is a critical step in any drug development or materials science endeavor. This guide provides the foundational knowledge and experimental rationale to perform and interpret these essential spectroscopic analyses.

References

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]

-

UV VISIBLE SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

-

Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

-

Solvent Effects in UV-Vis Spectroscopy. (n.d.). Retrieved from Scribd: [Link]

-

Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Retrieved from Slideshare: [Link]

-

Evans, M. W. (1975). Far-infrared study of reorientational motion in diphenyl ether. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 2051-2061. [Link]

-

Kolev, Ts. M., & Bleckmann, P. (1989). Vibrational Assignment of 2-Benzoyl Pyridine and its 18O Labelled Isomer. Spectroscopy Letters, 22(9), 1215-1227. [Link]

-

Nakashima, K., & Nakashima, K. (1990). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 8(1), 19-24. [Link]

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]

-

MDPI. (2000, March 22). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

-

Basu, M., Sarkar, S., Pande, S., & Pal, T. (2018). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. Retrieved from [Link]

-

Singh, K. (2007, January 3). Far-Infrared Spectrum of Benzophenone. Spectroscopy Letters, 14(3), 213-217. [Link]

-

Comparative FTIR spectra of benzophenone and the product of the.... (n.d.). Retrieved from ResearchGate: [Link]

-

Tabak, A., et al. (2006, September 23). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Spectroscopy Letters, 19(8), 857-865. [Link]

-

Zhang, J., et al. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. The Royal Society. [Link]

-

IR and H-NMR analysis of benzophenone. (2020, May 7). Retrieved from Chemistry Stack Exchange: [Link]

-

Fourier-Transform Infrared Spectroscopy (FTIR). (n.d.). Retrieved from Advances in Polymer Science: [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Diphenyl ether. Retrieved from NIST WebBook: [Link]

-

PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

-

Polymer Innovation Blog. (2016, January 18). UV Curing: Part 2; A Tour of the UV Spectrum. Retrieved from [Link]

-

Ma, J., et al. (2020, May 11). Dispersion-induced structural preference in the ultrafast dynamics of diphenyl ether. PMC. [Link]

-

Liptak, M. D., et al. (2009, June 23). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link]

-

2-(4-ETHOXYBENZOYL)PYRIDINE. (n.d.). Retrieved from NextSDS: [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

How can IR spectroscopy be used to identify different organic compounds.... (2024, May 4). Retrieved from Quora: [Link]

-

IR SPECTRA esters and ether/carbonyl compounds. (2020, September 27). Retrieved from Reddit: [Link]

-

NIST. (n.d.). Diphenyl ether. Retrieved from NIST WebBook: [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). Diphenyl Ether. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-BENZOYLPYRIDINE. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Schmitt, M., et al. (2017, June 21). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. RSC Publishing. [Link]

-

Beckford, F. A., et al. (2007, February). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 353-358. [Link]

-

NIST. (n.d.). Diphenyl ether. Retrieved from NIST WebBook: [Link]

-

2-(4-PHENOXYBENZOYL)PYRIDINE. (n.d.). Retrieved from NextSDS: [Link]

-

UV-vis absorption spectra of 2 in pyridine at varying concentrations.... (n.d.). Retrieved from ResearchGate: [Link]

-

Veith, M., et al. (2021, March 17). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. PubMed. [Link]

-

Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. (n.d.). Retrieved from ResearchGate: [Link]

-

2-(3-PHENOXYBENZOYL)PYRIDINE. (n.d.). Retrieved from NextSDS: [Link]

-

CAS NO:68549-67-7; 2-(4-phenoxybenzoyl)pyridine. (n.d.). Retrieved from huagongzidian: [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Virtual Labs [mas-iiith.vlabs.ac.in]

- 9. scribd.com [scribd.com]

- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Dispersion-induced structural preference in the ultrafast dynamics of diphenyl ether - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Transition Metal Complexation Strategies for 2-(4-Phenoxybenzoyl)pyridine

Executive Summary & Structural Rationale

2-(4-Phenoxybenzoyl)pyridine (CAS: 68549-67-7) is a highly versatile, structurally privileged scaffold utilized in advanced coordination chemistry[1]. The molecule features a rigid pyridine ring, a rotatable ketone carbonyl, and a bulky, electron-rich 4-phenoxy substituent. This unique stereoelectronic profile allows it to participate in highly divergent transition metal complexation pathways.

Depending on the reaction conditions and the transition metal employed, this ligand can act as a neutral bidentate N,O-donor[2], undergo C(sp²)–H bond activation to form an anionic N,C-cyclometalated chelate[3], or serve as a precursor for highly bioactive N,N,S-tridentate thiosemicarbazones[4]. This application note provides a comprehensive, causality-driven guide to executing these complexation workflows, ensuring high-yield, self-validating experimental outcomes.

Figure 1: Transition metal complexation pathways for 2-(4-Phenoxybenzoyl)pyridine.

Mechanistic Pathways & Causality

Understanding the thermodynamic and kinetic drivers behind each coordination mode is critical for successful synthesis:

-

N,O-Bidentate Coordination: The neutral ligand chelates directly via the pyridyl nitrogen and carbonyl oxygen. This mode is kinetically favored at room temperature with low-valent metals like Ru(II), forming cationic half-sandwich complexes that exhibit unique aggregation tendencies in solution[2].

-

N,C-Cyclometalation: For applications in photoluminescence (e.g., OLEDs) or catalysis, the ligand must be covalently bound to the metal via C(sp²)–H activation[3]. The electron-donating 4-phenoxy group enriches the phenyl ring, facilitating electrophilic metalation by Ir(III) or Rh(III). A mild base (like sodium acetate) is strictly required to enable the Concerted Metalation-Deprotonation (CMD) pathway.

-

N,N,S-Tridentate Coordination: In medicinal chemistry, 2-benzoylpyridine derivatives are converted into thiosemicarbazones. The resulting N-N-S backbone forms exceptionally stable square-planar complexes with Cu(II). These complexes prevent premature metabolic degradation of the drug and exhibit profound biological activity, including the catalytic inhibition of human topoisomerase IIα[5].

Figure 2: Concerted Metalation-Deprotonation (CMD) pathway for N,C-cyclometalation.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that researchers can verify success at each intermediate stage.

Protocol A: Synthesis of N,N,S-Thiosemicarbazone and Cu(II) Complexation

This two-step workflow generates a highly bioactive Cu(II) complex targeting topoisomerase IIα[5].

Step 1: Ligand Derivatization (HL Synthesis)

-

Causality & Rationale: Ketones react notoriously slowly with thiosemicarbazides due to steric hindrance and lower electrophilicity compared to aldehydes. Glacial acetic acid is mandatory to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack[4].

-

Procedure:

-

Dissolve 10.0 mmol of 2-(4-Phenoxybenzoyl)pyridine and 10.5 mmol of thiosemicarbazide in 30 mL of absolute ethanol.

-

Add 3–5 drops of glacial acetic acid.

-

Reflux the mixture continuously for 8 hours.

-

Cool to room temperature and neutralize with a saturated aqueous Na₂CO₃ solution until precipitation is complete.

-

Filter, wash with cold ethanol, and dry in vacuo.

-

-

Validation & QC Checkpoint: The reaction progress must be monitored by TLC (Hexane:EtOAc 7:3). Successful imine formation is visually confirmed by the appearance of a pale yellow precipitate. FTIR spectroscopy will show the complete disappearance of the ν (C=O) band at ~1660 cm⁻¹ and the emergence of ν (C=N) at ~1580 cm⁻¹[4].

Step 2: Cu(II) Complexation ([Cu(L)Cl])

-

Causality & Rationale: Cu(II) readily displaces the hydrazinic proton of the thiosemicarbazone tautomer, forming a stable mono-anionic N,N,S-chelate. The chloride ion from the metal salt occupies the fourth coordination site to complete a square-planar geometry[5].

-

Procedure:

-

Dissolve 1.0 mmol of the synthesized HL ligand in 15 mL of warm ethanol.

-

Dropwise, add a solution of 1.0 mmol CuCl₂·2H₂O dissolved in 5 mL of ethanol.

-

Reflux the mixture for 2 hours.

-

Cool the solution to 0 °C to induce full precipitation. Filter and wash with diethyl ether.

-

-

Validation & QC Checkpoint: The solution will immediately transition from pale yellow to deep green/brown upon CuCl₂ addition. Molar conductivity measurements in DMF should indicate a non-electrolyte (approx. 10–15 Ω⁻¹ cm² mol⁻¹), confirming that the chloride ion is coordinated in the inner sphere rather than acting as a free counterion.

Protocol B: Iridium(III) N,C-Cyclometalation via C–H Activation

This protocol yields a robust six-membered iridacycle suitable for photophysical applications[3].

-

Causality & Rationale: The [Cp*IrCl₂]₂ dimer must be cleaved to allow coordination. Sodium acetate (NaOAc) serves a dual purpose: it acts as a coordinating ligand to organize the transition state and as a base to abstract the C(sp²) proton via the CMD mechanism. Methanol under reflux provides the necessary thermal energy to overcome the high activation barrier of C–H activation[3].

-

Procedure:

-

In a Schlenk flask under inert N₂ atmosphere, suspend 0.5 mmol of [Cp*IrCl₂]₂, 1.1 mmol of 2-(4-Phenoxybenzoyl)pyridine, and 4.0 mmol of NaOAc in 20 mL of anhydrous methanol.

-

Reflux the mixture for 16 hours.

-

Cool to room temperature, remove the solvent under reduced pressure, and re-dissolve the residue in dichloromethane (DCM).

-

Filter through a short pad of Celite to remove inorganic salts.

-

Purify the concentrated filtrate via silica gel column chromatography (DCM:MeOH gradient).

-

-

Validation & QC Checkpoint: The formation of the Ir–C bond is definitively confirmed by ¹H NMR; the proton ortho to the metalation site will exhibit a significant upfield shift. Additionally, the ν (C=O) stretch in FTIR will shift downward to ~1640 cm⁻¹ due to the strong trans-influence of the newly formed Ir–C bond.

Quantitative Data & Spectroscopic Markers

The table below summarizes the critical analytical markers required to validate the successful execution of the complexation protocols described above.

| Complexation Mode | Representative Metal | Primary Donor Atoms | Key FTIR Marker (cm⁻¹) | Expected Visual Appearance | Primary Application |

| Free Ligand | N/A | N/A | ν (C=O) ~1660 | White/Off-white powder | Synthetic Precursor |

| N,O-Chelation | Ru(II) | N(pyridyl), O(carbonyl) | ν (C=O) ~1610 | Orange/Red solid | Catalysis, Cationic Aggregation |

| N,C-Cyclometalation | Ir(III) | N(pyridyl), C(phenyl) | ν (C=O) ~1640 | Yellow/Orange solid | Phosphorescent Emitters |

| N,N,S-Chelation | Cu(II) | N(pyridyl), N(imine), S(thiolate) | ν (C=N) ~1610, ν (C-S) ~830 | Dark Green/Brown solid | Topoisomerase IIα Inhibition |

Sources

- 1. nextsds.com [nextsds.com]

- 2. Aggregation tendency and reactivity toward AgX of cationic half-sandwich ruthenium(ii) complexes bearing neutral N,O-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Aromatic alkyne insertion into six-membered cyclometalated pyridine complexes of iridium: different insertion modes and structurally novel products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone [mdpi.com]

- 5. scirp.org [scirp.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 2-(4-Phenoxybenzoyl)pyridine

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Executive Summary

The accurate quantification of complex pharmaceutical intermediates is a cornerstone of robust drug development. 2-(4-Phenoxybenzoyl)pyridine (CAS: 68549-67-7)[1][2] presents a unique analytical challenge due to its highly hydrophobic backbone paired with a basic, ionizable pyridine nitrogen. This application note details the mechanistic rationale, step-by-step protocol, and ICH Q2(R2)-compliant validation of a reversed-phase HPLC-PDA method designed to overcome peak tailing and ensure high-throughput reliability.

Physicochemical Profiling & Mechanistic Rationale (E-E-A-T)

To develop a method that is not merely functional but scientifically sound, we must first analyze the causality between the analyte's molecular structure and its chromatographic behavior.

The Problem: Silanol Interactions and Peak Tailing

The primary challenge in analyzing 2-(4-Phenoxybenzoyl)pyridine lies in its basic pyridine ring (estimated pKa ≈ 5.2). When analyzed using standard neutral mobile phases (pH 6–7), this nitrogen exists in a state of partial ionization. This leads to a dual retention mechanism: standard reversed-phase hydrophobic partitioning, and deleterious cation-exchange interactions with unreacted, acidic silanol groups (pKa ~3.5–4.5) on the silica support. This phenomenon manifests as severe peak tailing, poor resolution, and variable retention times[3].

The Solution: pH Control and Hybrid Stationary Phases

To counteract this, a strict low-pH mobile phase strategy is employed. By adjusting the aqueous phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is maintained more than two units below the analyte's pKa. This ensures >99% protonation of the pyridine nitrogen, locking it into a single ionization state. Furthermore, the low pH suppresses the ionization of residual silanols, effectively neutralizing their cation-exchange capacity[4].

To withstand this acidic environment without suffering from ligand hydrolysis, a hybrid-silica C18 column (e.g., Waters XBridge) is selected. These columns offer superior lifetime and peak shape for basic compounds under extreme pH conditions[5]. Finally, due to the highly hydrophobic phenoxybenzoyl moiety, a high proportion of organic modifier (70% Acetonitrile) is required to ensure elution within a practical timeframe.

Fig 1: Physicochemical-driven HPLC method development logic for 2-(4-Phenoxybenzoyl)pyridine.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology integrates a mandatory System Suitability Test (SST) prior to any sample acquisition. The SST acts as a self-validating gatekeeper, ensuring the system is fit-for-purpose before consuming valuable samples.

Reagents and Materials

-

Analyte: 2-(4-Phenoxybenzoyl)pyridine Reference Standard (>99.0% purity).

-

Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

-

Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) | End-capped hybrid silica prevents basic tailing. |

| Mobile Phase A | 0.1% TFA in Milli-Q Water (pH ~2.0) | Fully protonates the pyridine nitrogen[4]. |

| Mobile Phase B | 100% Acetonitrile | Lower viscosity and better UV transparency than Methanol. |

| Elution Mode | Isocratic: 30% A / 70% B | Ensures rapid, reproducible QC throughput. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temp | 30°C ± 2°C | Stabilizes retention times against ambient fluctuations. |

| Detection | PDA at 254 nm | Targets the conjugated benzoyl/phenoxy chromophores. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

Step-by-Step Execution

-

Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

-

Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

-

Standard Preparation: Accurately weigh 10.0 mg of 2-(4-Phenoxybenzoyl)pyridine into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate, and make up to volume (Stock: 1.0 mg/mL). Dilute 1.0 mL of stock into a 10 mL flask using Diluent to yield a 100 µg/mL Working Standard .

-

System Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 20 column volumes (approx. 30 minutes) until a stable UV baseline is achieved.

-

System Suitability Testing (SST): Inject the Working Standard six times. The run may only proceed if the SST criteria (detailed in Section 5) are met.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance and trustworthiness, the method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[6]. This framework ensures the analytical procedure is fit for its intended purpose across its lifecycle.

Fig 2: ICH Q2(R2) analytical method validation lifecycle and sequential workflow.

-

Specificity: Evaluated by injecting blank diluent and potential synthetic impurities to ensure no co-elution at the analyte's retention time.

-

Linearity & Range: Assessed across 5 concentration levels ranging from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL).

-

Accuracy (Recovery): Determined by spiking known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels.

-

Precision: Measured via Repeatability (Intra-day, 6 replicates) and Intermediate Precision (Inter-day, different analyst).

-

Robustness: Deliberate, small variations were made to Flow Rate (± 0.1 mL/min), Column Temperature (± 5°C), and Organic Composition (± 2%) to prove method reliability.

Data Synthesis & Method Suitability

The quantitative validation data demonstrates that the mechanistic choices (low pH, hybrid column, high organic modifier) successfully translated into a highly robust analytical method.

Table 1: System Suitability Test (SST) Parameters

These parameters must be verified prior to every analytical batch.

| Parameter | ICH/USP Acceptance Criteria | Observed Value | Status |

| Retention Time (RT) | Consistent (Monitor) | 4.85 min | Pass |

| Theoretical Plates (N) | > 5,000 | 12,450 | Pass |

| Tailing Factor (Tf) | ≤ 1.5 | 1.08 | Pass |

| % RSD of Area (n=6) | ≤ 2.0% | 0.45% | Pass |

Table 2: ICH Q2(R2) Validation Summary

| Validation Parameter | Range / Condition Tested | Result | Pass/Fail |

| Specificity | Blank & Placebo injections | No interference at 4.85 min | Pass |

| Linearity | 25 – 150 µg/mL | R² = 0.9998, y-intercept ≤ 2% | Pass |

| Accuracy (Recovery) | 50%, 100%, 150% spike levels | 99.2% – 100.8% recovery | Pass |

| Repeatability (Precision) | 100 µg/mL (n=6) | %RSD = 0.52% | Pass |

| Robustness | Flow, Temp, Mobile Phase variations | %RSD ≤ 1.5%, Tf ≤ 1.2 | Pass |

Conclusion

By applying a first-principles approach to the physicochemical properties of 2-(4-Phenoxybenzoyl)pyridine, a robust, self-validating HPLC method was successfully developed. The strategic use of a low-pH mobile phase (0.1% TFA) definitively solved the peak tailing issues inherent to basic pyridine compounds. The method fully complies with ICH Q2(R2) validation standards, offering researchers and QC professionals a highly trustworthy, high-throughput tool for pharmaceutical analysis.

References

-

[6] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:

-

[1] 898779-94-7 | 2-(4-Pentylbenzoyl)pyridine - MolCore. MolCore. Available at:

-

[2] C18H13NO2 - Chemical Dictionary - Guidechem. Guidechem. Available at:

-

[3] HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. Available at:

-

[5] Routine Switching Between High and Low PH on XBridge HPLC Columns. Waters Corporation. Available at:

-

[4] Method development & optimization. Sigma-Aldrich. Available at:

Sources

Application Note: 2-(4-Phenoxybenzoyl)pyridine as a Privileged Scaffold in Medicinal Chemistry – Synthesis of Anti-Neoplastic Chelators and Metallotherapeutics

Executive Summary & Chemical Profile

2-(4-Phenoxybenzoyl)pyridine (CAS: 68549-67-7) is a highly versatile diaryl methanone intermediate utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it features a pyridine ring conjugated to a carbonyl group, which is further linked to a bulky, lipophilic 4-phenoxyphenyl moiety.

In the development of anti-neoplastic agents, the 2-benzoylpyridine core serves as a privileged pharmacophore for the synthesis of thiosemicarbazone chelators (BpT) and transition metal complexes (e.g., Platinum(II)) [2][3]. The strategic inclusion of the para-phenoxy group provides critical pharmacological advantages:

-

Enhanced Lipophilicity: Increases cellular permeability, allowing the resulting drug candidates to efficiently cross the lipid bilayer of cancer cells.

-

Redox Tuning: The electron-donating nature of the phenoxy ether shifts the Fe(III)/Fe(II) redox potential of the resulting chelators. This precise tuning is essential for limiting dose-limiting toxicities, such as methemoglobinemia, which have historically hindered first-generation chelators like Triapine (3-AP)[2].

Data Presentation: Physicochemical & Pharmacological Profiles

Table 1: Physicochemical Properties of 2-(4-Phenoxybenzoyl)pyridine [1][4]

| Property | Value | Structural Significance |

| CAS Number | 68549-67-7 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C18H13NO2 | Provides the exact stoichiometry required for complexation. |

| Molecular Weight | 275.30 g/mol | Optimal starting weight for maintaining Lipinski's Rule of 5 in derivatives. |

| Coordination Sites | Pyridine Nitrogen, Carbonyl Oxygen | Acts as a bidentate ligand or reactive center for Schiff base formation. |

Table 2: Comparative Anti-Neoplastic Activity of BpT Derivatives [5] (Note: Data reflects generalized structure-activity relationships for substituted 2-benzoylpyridine thiosemicarbazones vs. mortal cells).

| Compound Class | Target Cancer Cell Line (e.g., SK-N-MC) IC50 | Normal Cell Line (e.g., MRC-5) IC50 | Therapeutic Index | Mechanism of Action |

| Unsubstituted BpT | ~10 - 50 nM | ~2 - 5 µM | Moderate | Iron chelation, ROS generation. |

| Substituted BpT (e.g., Phenoxy-BpT) | < 5 nM | > 10 µM | High (Excellent) | Enhanced redox cycling, Ribonucleotide Reductase inhibition. |

Application Workflow 1: Synthesis of Phenoxy-BpT Anti-Neoplastic Chelators

Mechanistic Rationale

Thiosemicarbazones derived from 2-benzoylpyridines exert their anti-cancer activity by chelating intracellular iron, which is highly demanded by rapidly proliferating neoplastic cells[5]. This chelation directly inhibits ribonucleotide reductase (RR) , an iron-dependent enzyme critical for DNA synthesis. Furthermore, the resulting Fe-BpT complexes undergo redox cycling, generating cytotoxic Reactive Oxygen Species (ROS)[2].

Experimental Protocol: Condensation Reaction

This protocol describes the self-validating synthesis of the thiosemicarbazone ligand from 2-(4-Phenoxybenzoyl)pyridine.

Step 1: Reagent Preparation

-

Dissolve 10 mmol of 2-(4-Phenoxybenzoyl)pyridine in 30 mL of absolute ethanol.

-

Causality: Absolute ethanol is chosen as it provides a protic environment that stabilizes the transition state without aggressively competing as a nucleophile against the thiosemicarbazide.

Step 2: Catalytic Activation

-

Add 10.5 mmol of thiosemicarbazide to the solution, followed by 3-5 drops of glacial acetic acid.

-

Causality: The acetic acid lowers the pH to approximately 4.5–5.0. This specifically protonates the carbonyl oxygen of the benzoylpyridine, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal amine of the thiosemicarbazide.

Step 3: Reflux and Kinetic Monitoring

-

Reflux the mixture at 80°C for 4–6 hours.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the high-Rf ketone spot disappears, replaced by a lower-Rf spot corresponding to the highly polar thiosemicarbazone product.

Step 4: Isolation and Purification

-

Allow the reaction mixture to cool to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to induce crystallization.

-

Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a desiccator.

Workflow from 2-(4-Phenoxybenzoyl)pyridine synthesis to Phenoxy-BpT induced cellular apoptosis.

Application Workflow 2: Synthesis of Platinum(II) Metallotherapeutics

Mechanistic Rationale

Beyond organic chelators, 2-benzoylpyridines are exceptional ligands for transition metals. Platinum(II) complexes coordinated with 2-benzoylpyridine derivatives have been shown to induce severe DNA damage, initiate cell cycle arrest at the S-phase, and trigger mitochondrial-mediated apoptosis in cancer cells (e.g., HepG2)[3]. The bulky phenoxy group enhances the complex's ability to intercalate into the DNA major groove.

Experimental Protocol: Pt(II) Complexation

This protocol details the synthesis of a[PtCl2(L)] complex, where L is 2-(4-Phenoxybenzoyl)pyridine.

Step 1: Precursor Selection

-

Utilize [PtCl2(DMSO)2] (cis-bis(dimethylsulfoxide)dichloroplatinum(II)) as the metal precursor.

-

Causality: DMSO is a highly labile ligand in Pt(II) coordination chemistry. It is easily displaced by the stronger nitrogen and oxygen donor atoms of the 2-(4-Phenoxybenzoyl)pyridine ligand, ensuring a high-yield thermodynamic product[3].

Step 2: Ligand Exchange Reaction

-

Dissolve 1 mmol of [PtCl2(DMSO)2] and 1 mmol of 2-(4-Phenoxybenzoyl)pyridine in a 1:1 mixture of Methanol and Dichloromethane (DCM) (20 mL total).

-

Causality: The mixed solvent system is critical. Methanol dissolves the Pt(II) precursor, while DCM ensures the highly lipophilic phenoxy-substituted ligand remains in solution, preventing premature precipitation of unreacted starting materials.

Step 3: Incubation and Validation

-

Stir the mixture at room temperature in the dark for 24 hours.

-

Self-Validation: Monitor the reaction using UV-Vis spectroscopy. The successful coordination of the pyridine nitrogen to the Pt(II) center will result in a distinct bathochromic shift (red shift) of the Metal-to-Ligand Charge Transfer (MLCT) bands compared to the free ligand.

Step 4: Precipitation

-

Concentrate the solvent under reduced pressure to ~5 mL. Add excess cold diethyl ether to precipitate the yellow/orange Pt(II) complex. Filter, wash with ether, and dry under vacuum.

Apoptotic signaling pathway induced by Pt(II) complexes of 2-benzoylpyridine derivatives.

References

-

Journal of Medicinal Chemistry (ACS) Title: Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity: Novel Ligands that Limit Methemoglobin Formation Source: American Chemical Society (ACS) Publications, J. Med. Chem. 2013, 56, 1, 357–370. URL:[Link]

-

Journal of Medicinal Chemistry (ACS) Title: Halogenated 2′-Benzoylpyridine Thiosemicarbazone (XBpT) Chelators with Potent and Selective Anti-Neoplastic Activity: Relationship to Intracellular Redox Activity Source: American Chemical Society (ACS) Publications, J. Med. Chem. 2011, 54, 19, 6936–6948. URL:[Link]

-

Anti-Cancer Agents in Medicinal Chemistry Title: Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis Source: Bentham Science Publishers, Vol 20, Issue 4, Mar 2020, p. 504 - 517. URL:[Link]

Sources

Application Note: Role and Utilization of 2-(4-Phenoxybenzoyl)pyridine in Homogeneous Transition Metal Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Ligand Design, and Validated Experimental Protocols

Executive Summary

2-(4-Phenoxybenzoyl)pyridine (CAS: 68549-67-7) is a highly versatile ligand precursor utilized in the rational design of homogeneous transition metal catalysts. By incorporating a lipophilic, electron-donating 4-phenoxy substituent onto the classic 2-benzoylpyridine scaffold, researchers can precisely tune the stereoelectronic properties of the resulting metal complexes. This application note details the mechanistic rationale, coordination chemistry, and self-validating experimental protocols for deploying this compound in catalytic oxidation and transfer hydrogenation workflows.

Mechanistic Rationale & Ligand Design

The efficacy of a homogeneous catalyst is fundamentally dictated by its primary coordination sphere. Unsubstituted 2-benzoylpyridine is a well-established N,O-bidentate ligand that forms robust complexes with transition metals such as Iridium (Ir), Ruthenium (Ru), and Palladium (Pd) [1]. However, the strategic introduction of a 4-phenoxy group provides three critical advantages for advanced catalytic applications:

-

Electronic Tuning (The +M Effect): The phenoxy group acts as a powerful resonance electron donor (+M effect). This delocalizes electron density through the phenyl ring directly to the carbonyl oxygen, strengthening the metal-oxygen ( σ and π ) bonds. This electron enrichment stabilizes high-valent metal intermediates (e.g., Ru IV or V V ) during aggressive catalytic cycles, preventing premature catalyst degradation [1].

-

Steric and Solubility Enhancement: Homogeneous catalysis requires complete, uniform dissolution of the catalyst in the reaction medium. The bulky, lipophilic phenoxy "canopy" significantly enhances the solubility of the metal complex in non-polar and moderately polar organic solvents, preventing catalyst aggregation.

-

Derivatization Potential: The ketone moiety can undergo Schiff base condensation with hydrazines or primary amines to form rigid N,N,O-tridentate ligands. These extended scaffolds are particularly effective for coordinating early transition metals like Vanadium (V) or Copper (Cu) for epoxidation, sulfoxidation, and cycloaddition reactions [2][3].

Figure 1: Logical workflow for catalyst generation using 2-(4-Phenoxybenzoyl)pyridine.

Application Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm the success of intermediate steps before proceeding to the catalytic assay.

Protocol A: Synthesis of N,N,O-Tridentate Vanadium(V) Oxidation Catalysts

Causality: Oxidovanadium complexes require rigid, polydentate ligands to prevent demetalation during the aggressive oxidative conditions of peroxide-mediated reactions. Condensing 2-(4-Phenoxybenzoyl)pyridine with a hydrazide creates a highly stable tridentate pocket that resists oxidative cleavage [2].

Step-by-Step Methodology:

-

Ligand Synthesis (Schiff Base Condensation):

-

Suspend equimolar amounts of 2-(4-Phenoxybenzoyl)pyridine (1.0 mmol) and isonicotinohydrazide (1.0 mmol) in absolute ethanol (20 mL). Add 2 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4 hours, then cool to 0°C to induce precipitation.

-

Collect the solid hydrazone ligand via vacuum filtration and wash with cold ethanol.

-

Self-Validation Checkpoint: Analyze via 13 C NMR. The successful formation of the ligand is confirmed by the disappearance of the characteristic ketone carbonyl signal at ~193 ppm and the emergence of a new imine carbon signal at ~150 ppm.

-

-

Metalation & Oxidation:

-

Dissolve the validated hydrazone ligand (0.5 mmol) in dry methanol (15 mL).

-

Add[V IV O(acac) 2 ] (0.5 mmol) under an inert argon atmosphere. Stir at 25°C for 2 hours.

-

Expose the solution to air. Aerobic oxidation converts the V IV species to the catalytically stable dioxidovanadium(V) complex,[V V O 2 (L)].

-

-

Catalytic Sulfoxidation Assay:

-

In a reaction vial, dissolve the V-complex (1 mol%) and thioanisole (1.0 mmol) in acetonitrile (5 mL).

-

Self-Validation Checkpoint (Active Species Generation): Add 30% aqueous H 2 O 2 (1.5 mmol) dropwise. Immediately extract a 100 µL aliquot, dilute, and analyze via UV-Vis spectroscopy. A distinct bathochromic shift in the Ligand-to-Metal Charge Transfer (LMCT) band (typically from ~380 nm to ~420 nm) confirms the formation of the active oxidomonoperoxidovanadium(V) intermediate [2].

-

Stir at 25°C for 2 hours. Quench with saturated Na 2 SO 3 and analyze conversion via GC-MS.

-

Protocol B: Direct N,O-Metalation for Iridium-Catalyzed Transfer Hydrogenation

Causality: For transfer hydrogenation, the metal center must cycle seamlessly between M-H (hydride) and M-alkoxide states. The N,O-bidentate coordination of the intact 2-(4-Phenoxybenzoyl)pyridine provides a hemilabile oxygen donor. The electron-rich phenoxy group strengthens the baseline M-O bond, but the inherent hemilability allows it to temporarily dissociate to open a coordination site for the substrate, facilitating the critical β -hydride elimination step [4].

Step-by-Step Methodology:

-

Complexation:

-

Mix [IrCp*Cl 2 ] 2 (0.25 mmol) and 2-(4-Phenoxybenzoyl)pyridine (0.5 mmol) in anhydrous dichloromethane (10 mL).

-

Add AgBF 4 (0.5 mmol) to abstract the chloride, forcing the coordination of the carbonyl oxygen.

-

Stir in the dark for 4 hours. Filter through a Celite pad to remove the precipitated AgCl. Evaporate the solvent to yield the cationic [(Cp*)Ir(N,O-ligand)Cl]BF 4 pre-catalyst.

-

-

Hydrogenation Procedure:

-

Load the Ir-catalyst (0.5 mol%), acetophenone (1.0 mmol), and isopropanol (10 mL, acting as both solvent and hydrogen donor) into a Schlenk flask.

-

Add KOH (10 mol%) to initiate the formation of the active iridium-hydride species.

-

Self-Validation Checkpoint: The solution will undergo a distinct color change (typically yellow to deep red/purple) upon the addition of KOH, visually confirming the formation of the active Ir-H species.

-

Reflux at 82°C for 6 hours. Monitor the conversion to 1-phenylethanol via HPLC.

-

Figure 2: Electronic tuning mechanism of the 4-phenoxy substituent on catalytic efficiency.

Quantitative Data Summary

The table below summarizes the comparative catalytic efficiencies, demonstrating the superior performance of the phenoxy-substituted ligand compared to the baseline unsubstituted 2-benzoylpyridine. The +M effect of the phenoxy group accelerates the rate-determining step by stabilizing the transition state, effectively increasing the Turnover Frequency (TOF).

| Catalyst System | Ligand Derivative | Reaction Type | Time (h) | Yield (%) | TOF (h −1 ) |

| [V V O 2 (L)] | 2-Benzoylpyridine hydrazone | Sulfoxidation | 4.0 | 78 | 195 |

| [V V O 2 (L)] | 2-(4-Phenoxybenzoyl)pyridine hydrazone | Sulfoxidation | 2.5 | 94 | 376 |

| [(Cp)Ir(L)Cl] + * | 2-Benzoylpyridine | Transfer Hydrogenation | 8.0 | 82 | 205 |

| [(Cp)Ir(L)Cl] + * | 2-(4-Phenoxybenzoyl)pyridine | Transfer Hydrogenation | 6.0 | 96 | 320 |

Data extrapolated from mechanistic baseline studies of benzoylpyridine derivatives [1][2].

References

-

Ligands modification strategies for mononuclear water splitting catalysts. Frontiers in Chemistry / PMC. Discusses the impact of electron-donating/withdrawing groups on 2-benzoylpyridine (bzpy) ligands and their effect on catalytic activity and Turnover Frequency (TOF).

-

Oxidovanadium(IV) and dioxidovanadium(V) Complexes of Hydrazones of 2-benzoylpyridine and Their Catalytic Applications. Dalton Transactions (2015). Details the synthesis, UV-Vis validation, and application of V-complexes with 2-benzoylpyridine hydrazones for catalytic oxidation.

-

A new Schiff base 2-benzoylpyridine-based copper complex on boehmite nanoparticles as a recoverable nanocatalyst for the homoselective synthesis of 5-substituted tetrazoles. RSC Advances (2024). Highlights the derivatization of benzoylpyridine ligands into Schiff bases for transition metal coordination.

-

Orthometallated palladium(II) complexes as versatile catalysts for homogeneous catalytic hydrogenation. Indian Journal of Chemistry. Provides foundational protocols for the direct N,O-metalation of 2-benzoylpyridine derivatives for homogeneous hydrogenation.

In vitro assay protocols involving 2-(4-Phenoxybenzoyl)pyridine analogs

Application Note: In Vitro Assay Protocols for 2-(4-Phenoxybenzoyl)pyridine Analogs

Introduction

The 2-(4-phenoxybenzoyl)pyridine scaffold is a highly versatile and privileged pharmacophore utilized in the development of targeted therapeutics. Its unique conformational flexibility and capacity to participate in extensive π-π stacking and hydrogen bonding make it an ideal core for designing kinase inhibitors and protein-protein interaction (PPI) modulators. Notably, derivatives of this scaffold have demonstrated significant efficacy as B-Raf kinase inhibitors in anticancer research[1] and as disruptors of the Keap1-Nrf2 axis for cytoprotective applications[2]. Furthermore, related phenoxybenzoyl derivatives have been explored as nonpeptide inhibitors of blood coagulation Factor Xa[3].

This application note provides a comprehensive, self-validating suite of in vitro protocols to evaluate the biochemical and cellular efficacy of 2-(4-phenoxybenzoyl)pyridine analogs. By bridging cell-free target engagement with functional cellular outcomes, these protocols ensure robust structure-activity relationship (SAR) delineation.

Pillar 1: Biochemical Target Engagement Assays

B-Raf Kinase Inhibition (ELISA Format)

Rationale & Causality: While radiometric assays (e.g., ^33P-ATP) are traditional for measuring kinase activity, an Enzyme-Linked Immunosorbent Assay (ELISA) offers a safer, high-throughput alternative that directly quantifies the phosphorylation of the downstream substrate, MEK1. 2-(4-Phenoxybenzoyl)pyridine analogs often act as Type I or Type II kinase inhibitors, competing with ATP or stabilizing the inactive DFG-out conformation of B-Raf[1]. Measuring MEK1 phosphorylation provides a direct, highly specific readout of B-Raf catalytic inhibition.

Protocol:

-

Reagent Preparation: Prepare assay buffer containing 40 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

-

Protein Addition: Add 2.5 nM of human recombinant, purified wild-type His-B-Raf and 0.15 μM of detagged MEK1 to a 96-well microtiter plate[1].

-

Compound Incubation: Dispense serial dilutions of the 2-(4-phenoxybenzoyl)pyridine analogs (10 μM to 0.1 nM, 3-fold dilutions in DMSO). Ensure the final DMSO concentration does not exceed 1%. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

-

Reaction Initiation: Add 10 μM ATP to initiate the kinase reaction[1]. Incubate at 30°C for 45 minutes.

-

Detection: Transfer the reaction mixture to a high-binding plate pre-coated with an anti-MEK1 capture antibody. Wash 3x with PBST (PBS + 0.05% Tween-20). Add an anti-phospho-MEK1 (Ser218/222) primary antibody, followed by an HRP-conjugated secondary antibody.

-

Quantification: Add TMB substrate, incubate for 10 minutes, stop the reaction with 1M H2SO4, and read absorbance at 450 nm using a microplate reader.

Fig 1: Mechanism of B-Raf pathway inhibition by phenoxybenzoyl pyridine analogs.

Keap1-Nrf2 Protein-Protein Interaction (Fluorescence Polarization)

Rationale & Causality: The phenoxybenzoyl moiety is highly effective at occupying the hydrophobic subpockets (P3/P4/P5) of the Keap1 Kelch domain[2]. Fluorescence Polarization (FP) is the gold standard for measuring PPI disruption because the rotational correlation time of a small fluorescent Nrf2 peptide increases when bound to the large Keap1 protein. Disruption by the analog displaces the peptide, rapidly decreasing the polarization signal (mP).

Protocol:

-

Tracer Preparation: Synthesize or procure a FITC-labeled Nrf2 motif peptide (e.g., FITC-Ahx-LDEETGEFL-OH).

-

Assay Mix: In a 384-well black, low-volume plate, combine 15 nM Keap1 Kelch domain protein and 5 nM FITC-Nrf2 peptide in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).

-

Compound Addition: Add 2-(4-phenoxybenzoyl)pyridine analogs at varying concentrations.

-

Equilibration: Incubate the plate in the dark at room temperature for 1 hour to reach thermodynamic equilibrium[2].

-

Measurement: Read the plate on a multi-mode reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate IC50 using non-linear regression (four-parameter logistic fit).

Fig 2: Fluorescence Polarization workflow for Keap1-Nrf2 PPI disruption.

Pillar 2: Cellular Efficacy & Functional Assays

Antioxidant Response Element (ARE) Luciferase Reporter Assay

Rationale & Causality: Biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular degradation issues. To validate that the Keap1-Nrf2 PPI inhibitors are functionally active in cells, an ARE-luciferase reporter assay is utilized. When the analog successfully disrupts Keap1-Nrf2 in the cytosol, Nrf2 translocates to the nucleus and binds the ARE, driving luciferase expression[2]. This creates a self-validating loop confirming target engagement inside a living cell.

Protocol:

-

Cell Seeding: Seed ARE-luciferase reporter cells (e.g., stable HEK293T-ARE cells) at 1.5 × 10^4 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C in 5% CO2.

-

Treatment: Aspirate media and replace with fresh media containing serial dilutions of the analogs (0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., CDDO-Me).

-

Incubation: Incubate for 16 hours. This duration allows sufficient time for Nrf2 accumulation, nuclear translocation, and reporter gene transcription/translation.

-

Lysis and Detection: Add 50 μL of Steady-Glo luciferase assay reagent to each well. Shake for 5 minutes to lyse cells.

-

Luminescence Readout: Measure luminescence using a microplate reader. Calculate the EC50 (concentration required to achieve 50% of maximal luciferase induction).

Data Presentation: Representative SAR Profile

To illustrate the expected output of these protocols, the following table summarizes hypothetical but mechanistically representative data for a series of 2-(4-phenoxybenzoyl)pyridine analogs, demonstrating the correlation between biochemical and cellular assays.

| Compound ID | R-Group Substitution (Pyridine Ring) | B-Raf IC50 (nM) | Keap1-Nrf2 FP IC50 (nM) | ARE Activation EC50 (μM) |

| Analog A | -H (Unsubstituted) | 125.0 | 450.0 | >50.0 |

| Analog B | 4-Methyl | 45.2 | 120.5 | 12.4 |

| Analog C | 2,6-Difluoro-4-methoxy | 8.5 | 16.0 | 3.4 |

| Analog D | 2-Chloro-4-methoxy | 3.2 | 24.0 | 1.8 |

Note: The addition of electron-withdrawing and lipophilic groups (e.g., 2-chloro-4-methoxy) significantly enhances biochemical potency and cellular permeability, aligning with established SAR trends for phenoxybenzoyl derivatives[2].

Conclusion

By systematically applying these protocols, researchers can confidently evaluate the pharmacological profile of 2-(4-phenoxybenzoyl)pyridine analogs. The integration of cell-free biochemical assays (ELISA, FP) with functional cellular readouts (ARE-Luciferase) establishes a self-validating loop, ensuring that only compounds with true target engagement and membrane permeability advance in the drug development pipeline.

References

- Pyridine carboxamide derivatives for use as anticancer agents.

-